REACTION_CXSMILES
|
CON(C)[C:4](=[O:13])[CH2:5][CH2:6][C:7](N(OC)C)=[O:8].[CH2:15]([Mg]Cl)[CH2:16][CH3:17].[CH2:20](O)[CH3:21].O.[CH3:24]COCC>>[CH3:15][CH2:16][CH2:17][C:4](=[O:13])[CH2:5][CH2:6][C:7](=[O:8])[CH2:24][CH2:20][CH3:21]
|
Name
|
|
Quantity
|
20.42 g
|
Type
|
reactant
|
Smiles
|
CON(C(CCC(=O)N(C)OC)=O)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(CC)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir the reaction mixture in the cooling bath for 2.25 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
WASH
|
Details
|
wash the organic layer with dilute HCl, 5% NaHCO3 and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporate the clear yellowish solution
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |